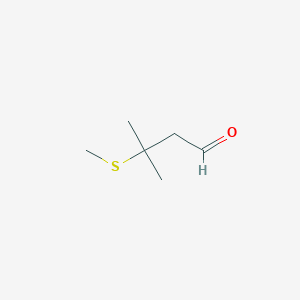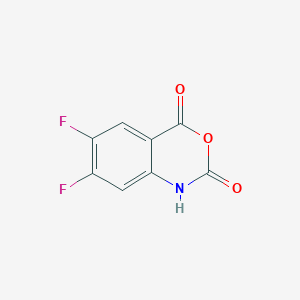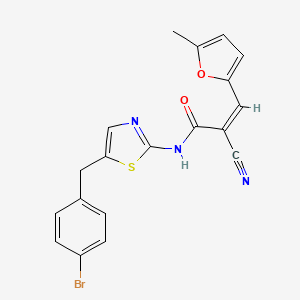
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a synthetic compound that was first synthesized in 2013 by a group of researchers from China, and since then, it has been the subject of several scientific studies.
Mecanismo De Acción
The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have potent anti-cancer and neuroprotective activity, which makes it a promising candidate for drug development.
One of the limitations of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has not been extensively studied in humans, which makes it unclear whether it is safe and effective for human use.
Direcciones Futuras
There are several future directions for research on (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more potent and selective inhibitors of these targets.
Another direction is to optimize the synthesis method of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide to improve its yield and purity. This could make it more readily available for research purposes and drug development.
Finally, further studies are needed to evaluate the safety and efficacy of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide in humans. If (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide proves to be safe and effective, it could become a valuable tool in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide involves a multistep process that includes the reaction of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 5-methylfuran-2-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to form (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKSPOXWHJHTC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
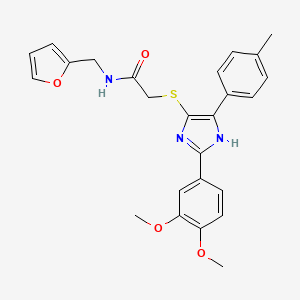
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)


![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)
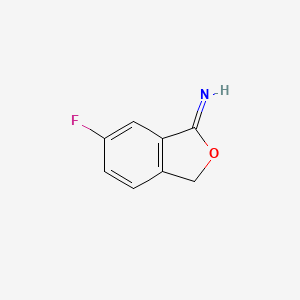
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)
![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)
